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molecular formula C9H19NO2 B8773714 Octyl carbamate CAS No. 2029-64-3

Octyl carbamate

Cat. No. B8773714
M. Wt: 173.25 g/mol
InChI Key: YPNZTHVEMNUDND-UHFFFAOYSA-N
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Patent
US08742164B2

Procedure details

A 1000 mL glass flask equipped with a reflux condenser, a gas-liquid separator, and a stirrer was charged with 522.4 g (4.01 mol) of 1-octanol and 60.07 g (1.00 mol) of urea. While the mixture was stirred at 500 rpm and nitrogen gas was allowed to flow at 30 mL per minute, the mixture was allowed to react at 165° C. After 90 min, 52.1 g (0.87 mol) of urea was added, and after 120 min, 49.34 g (0.82 mol) of urea was added, and the mixture was allowed to react at a reaction temperature of 165° C.
Quantity
522.4 g
Type
reactant
Reaction Step One
Name
Quantity
60.07 g
Type
reactant
Reaction Step One
Name
Quantity
52.1 g
Type
reactant
Reaction Step Two
Name
Quantity
49.34 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH2:10][C:11](N)=[O:12]>>[C:11](=[O:12])([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[NH2:10]

Inputs

Step One
Name
Quantity
522.4 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
60.07 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
52.1 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
49.34 g
Type
reactant
Smiles
NC(=O)N

Conditions

Stirring
Type
CUSTOM
Details
While the mixture was stirred at 500 rpm and nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 mL glass flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
to react at 165° C
WAIT
Type
WAIT
Details
after 120 min
Duration
120 min
CUSTOM
Type
CUSTOM
Details
to react at a reaction temperature of 165° C.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(N)(OCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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